Hexaaminecobalt(III) Chloride: A Comprehensive Technical Guide on its Physicochemical Properties and Characterization
Hexaaminecobalt(III) Chloride: A Comprehensive Technical Guide on its Physicochemical Properties and Characterization
Abstract
Hexaaminecobalt(III) chloride, [Co(NH₃)₆]Cl₃, stands as a cornerstone compound in the field of coordination chemistry. First synthesized by Fremy, it was central to Alfred Werner's development of coordination theory, for which he was awarded the Nobel Prize.[1][2] This technical guide provides an in-depth exploration of the physical and chemical properties of hexaaminecobalt(III) chloride, intended for researchers, scientists, and professionals in drug development. We will delve into its structural and electronic properties, stability, and reactivity, underpinned by detailed experimental protocols for its synthesis and characterization. This document aims to be a comprehensive resource, blending established knowledge with practical insights for laboratory applications.
Introduction: The Archetypal Werner Complex
Hexaaminecobalt(III) chloride is an inorganic salt consisting of the hexaamminecobalt(III) cation, [Co(NH₃)₆]³⁺, and three chloride anions.[1][2] The central cobalt atom is in the +3 oxidation state and is octahedrally coordinated by six ammonia ligands.[3] This complex is a classic example of a kinetically inert, low-spin d⁶ system, a property that contributes to its remarkable stability.[1][3] Its historical significance and well-defined properties make it an ideal model compound for studying fundamental principles of coordination chemistry, including crystal field theory and electronic spectroscopy.[3] In contemporary research, it finds applications in structural biology for stabilizing nucleic acid structures for X-ray crystallography and NMR studies, and as a precursor for the synthesis of other cobalt complexes.[1][2][4][5]
Molecular Structure and Bonding
The core of hexaaminecobalt(III) chloride's properties lies in its structure. The [Co(NH₃)₆]³⁺ cation exhibits a near-perfect octahedral geometry, with the cobalt atom at the center and the six ammonia ligands at the vertices.[3]
Figure 1: Structure of the [Co(NH₃)₆]³⁺ cation, depicting the octahedral coordination of ammonia ligands around the central cobalt(III) ion.
The Co-N bonds are strong covalent linkages. As a d⁶ complex, the cobalt(III) ion has its six d-electrons paired in the lower energy t₂g orbitals, resulting in a low-spin, diamagnetic configuration.[1][6] This electronic arrangement is a direct consequence of the strong ligand field exerted by the six ammonia ligands, which splits the d-orbitals to a large extent. This configuration explains the complex's kinetic inertness; substitution of the ammonia ligands is energetically unfavorable.[1][3] The cation obeys the 18-electron rule, further contributing to its stability.[1][6]
The overall solid-state structure is an ionic lattice, with the [Co(NH₃)₆]³⁺ cations and Cl⁻ anions held together by electrostatic forces. Hydrogen bonding between the hydrogen atoms of the ammonia ligands and the chloride ions also plays a role in the crystal packing.[2]
Physical Properties
The physical characteristics of hexaaminecobalt(III) chloride are well-documented and are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | [Co(NH₃)₆]Cl₃ | [1][4] |
| Molecular Weight | 267.48 g/mol | [1][4][6] |
| Appearance | Yellow to orange crystalline powder | [1][2][4] |
| Density | 1.71 g/cm³ at 25 °C | [1][2][4] |
| Melting Point | Decomposes at approximately 217 °C | [2][5][7] |
| Solubility in Water | 0.26 M at 20 °C | [1][2][6] |
| Solubility in other solvents | Soluble in ammonia; insoluble in ethanol | [5][6] |
| Magnetic Properties | Diamagnetic | [1][6] |
The distinctive orange-yellow color of the compound is due to d-d electronic transitions within the cobalt(III) center, which will be discussed in the spectroscopic properties section.[3]
Chemical Properties
Stability and Inertness
A defining chemical feature of hexaaminecobalt(III) chloride is its kinetic inertness.[3] The strong Co-N bonds and the stable low-spin d⁶ electron configuration make the complex resistant to ligand substitution reactions under normal conditions.[1] This stability is so pronounced that the compound can be recrystallized from concentrated hydrochloric acid without the ammonia ligands being protonated and replaced by water or chloride ions.[1][6] This contrasts sharply with labile ammine complexes like [Ni(NH₃)₆]Cl₂, which decompose rapidly in acidic solutions.[1][6]
Thermal Decomposition
Upon heating, hexaaminecobalt(III) chloride undergoes thermal decomposition.[1] The process is complex and the mechanism can vary depending on the atmosphere (e.g., air or inert).[8] Studies have shown that the decomposition is initiated by an electron transfer from a ligand or an outer-sphere chloride ion to the cobalt(III) center, forming a less stable cobalt(II) complex.[9] This is followed by the loss of ammonia ligands and the formation of various products, including cobalt(II) chloride, ammonium chloride, and nitrogen gas.[9][10] A proposed overall reaction is: 6[Co(NH₃)₆]Cl₃ → 6CoCl₂ + 6NH₄Cl + N₂ + 28NH₃[10]
Anion Exchange Reactions
While the inner coordination sphere is inert, the outer-sphere chloride ions can be readily exchanged with other anions.[1][3] This allows for the synthesis of a variety of hexaaminecobalt(III) salts, such as the bromide, iodide, nitrate, and acetate salts, by metathesis reactions.[1][6] These salts often exhibit different colors and solubilities.[1]
Synthesis and Characterization Workflow
The reliable synthesis and rigorous characterization of hexaaminecobalt(III) chloride are fundamental for its use in research.
Figure 2: A typical workflow for the synthesis, purification, and characterization of hexaaminecobalt(III) chloride.
Experimental Protocol: Synthesis
This protocol describes a common laboratory synthesis of hexaaminecobalt(III) chloride from cobalt(II) chloride.[1][6][11]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Activated charcoal
-
Concentrated aqueous ammonia (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Ice
Procedure:
-
In a fume hood, dissolve a specified amount of CoCl₂·6H₂O and NH₄Cl in deionized water in a flask.
-
Add a small amount of activated charcoal to the solution.
-
Cool the flask in an ice bath and slowly add concentrated aqueous ammonia.
-
While keeping the solution cool, add 30% H₂O₂ dropwise with constant stirring. This oxidizes the Co(II) to Co(III). The solution should turn a deep reddish-brown.
-
Slowly heat the mixture to about 60-70 °C for 20-30 minutes to complete the reaction and remove excess ammonia.
-
Filter the hot solution to remove the charcoal.
-
To the hot filtrate, slowly add concentrated HCl. The product will precipitate as orange-yellow crystals.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold water, followed by ethanol.
-
Dry the product in a desiccator.
Experimental Protocol: Characterization by UV-Visible Spectroscopy
UV-Vis spectroscopy is used to observe the d-d electronic transitions of the complex.
Procedure:
-
Prepare a dilute aqueous solution of the synthesized [Co(NH₃)₆]Cl₃ of a known concentration.
-
Record the UV-Vis spectrum from approximately 300 to 600 nm using a spectrophotometer, with deionized water as a blank.
-
Two main absorption bands are expected. The lower energy band corresponds to the ¹A₁g → ¹T₁g transition, and the higher energy band corresponds to the ¹A₁g → ¹T₂g transition.[12][13][14]
| Transition | Approximate λ_max | Appearance |
| ¹A₁g → ¹T₁g | ~475 nm | Visible as a shoulder |
| ¹A₁g → ¹T₂g | ~340 nm | Stronger absorption |
The presence of these two bands confirms the octahedral d⁶ electronic structure of the cobalt(III) complex.[12][14]
Experimental Protocol: Characterization by Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the coordinated ammonia ligands.
Procedure:
-
Prepare a KBr pellet containing a small amount of the dried product or use an ATR-FTIR spectrometer.
-
Record the IR spectrum from approximately 4000 to 400 cm⁻¹.
-
Key vibrational bands to identify include:
-
N-H stretching vibrations (~3200-3300 cm⁻¹)
-
Degenerate NH₃ deformation (~1600 cm⁻¹)
-
Symmetric NH₃ deformation (~1300-1350 cm⁻¹)
-
NH₃ rocking (~800-850 cm⁻¹)
-
Co-N stretching (~400-500 cm⁻¹)
-
The presence of these bands confirms the coordination of ammonia to the cobalt center.[12][15]
Applications in Research and Development
Hexaaminecobalt(III) chloride is more than a historical artifact; it is a valuable tool in modern research:
-
Structural Biology: The trivalent cation, [Co(NH₃)₆]³⁺, is used to induce and stabilize specific conformations of DNA and RNA, such as the B-to-Z DNA transition.[1][4] Its ability to interact with the phosphate backbone aids in the crystallization of nucleic acids for X-ray diffraction studies.[1][2][4]
-
Precursor in Coordination Chemistry: It serves as a starting material for the synthesis of other cobalt(III) complexes through anion exchange or, under more forcing conditions, ligand substitution reactions.[3]
-
Antiviral Research: Studies have explored the potential of hexaaminecobalt(III) chloride as a broad-spectrum antiviral agent, showing activity against viruses such as HIV and Ebola virus.[2][16]
Safety and Handling
Hexaaminecobalt(III) chloride is considered hazardous.[17] It may cause skin and respiratory sensitization and is suspected of causing cancer.[17][18][19] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[20][21] It is incompatible with strong oxidizing agents.[4][5][18]
Conclusion
Hexaaminecobalt(III) chloride remains a profoundly important compound in chemistry. Its well-defined physical and chemical properties, rooted in its stable electronic structure and octahedral geometry, make it an excellent subject for both pedagogical demonstration and advanced research. From its foundational role in coordination theory to its modern applications in structural biology and medicinal chemistry, [Co(NH₃)₆]Cl₃ continues to be a versatile and valuable chemical entity. This guide has provided a detailed overview of its properties and the experimental methodologies for its study, offering a solid foundation for its application in the laboratory.
References
- Hexamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃) - Laboratory Notes. (2025, July 13). [Source not available].
-
The Mechanism of the Thermal Decomposition of Hexamminecobalt (III) Chloride. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Crystal structure of hexaamminecobalt(III) tetrachlorozincate(II) chloride, [Co(NH3)6][ZnCl4] Cl. (1970). Inorganic Chemistry. Retrieved from [Link]
-
Hexaamminecobalt(III) chloride. In Wikipedia. Retrieved from [Link]
-
Synthesis of hexaammine cobalt (iii) chloride. (2015, May 27). Slideshare. Retrieved from [Link]
-
Cobalt(III) hexammine chloride. chemeurope.com. Retrieved from [Link]
-
Itodo, M. O., Mubarak, I., & John, D. S. (2021). SYNTHESIS, CHARACTERIZATION AND MICROBIAL ACTIVITIES OF HEXAAMINECOBALT(III) CHLORIDE. Innovative Journal of Science, 3(3), 195-202. Retrieved from [Link]
-
Hexaamminecobalt(III) chloride, 99%. PubChem. Retrieved from [Link]
-
Zivkovic, Z. D. (1988). Thermal decomposition of hexamminecobalt(III) chloride. Journal of Thermal Analysis, 34(1), 99-103. Retrieved from [Link]
-
du Bois, A., & Abriel, W. (1989). Structure of hexaamminecobalt(III) chloride hexachlorotellurate(IV) 1.64-water. Acta Crystallographica Section C, 45(12), 1986-1988. Retrieved from [Link]
- Hexaamminecobalt(III) chloride - SAFETY DATA SHEET. (2024, January 26). [Source not available].
-
Hexaamminecobalt(III) chloride. Grokipedia. Retrieved from [Link]
-
[Hexaamminecobalt(III)] Dichloride Permanganate—Structural Features and Heat-Induced Transformations into (CoII,MnII)(CoIII,MnIII)2O4 Spinels. (2022). MDPI. Retrieved from [Link]
-
Cobalt Complexes: Introduction and Spectra Analysis. (2019). Semantic Scholar. Retrieved from [Link]
-
Kinetics and Mechanism of the Thermal Decomposition of Hexaamminecobalt(III) and Aquopentaamminecobalt(III) Ions in Acidic Aqueous Solution. ResearchGate. Retrieved from [Link]
-
Second-sphere coordination in anion binding: Synthesis and characterization of hexaamminecobalt(III) salts... ResearchGate. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND MICROBIAL ACTIVITIES OF HEXAAMINECOBALT(III) CHLORIDE. Innovative Journal of Science. Retrieved from [Link]
-
Hexaamminecobalt (III) Chloride. Scribd. Retrieved from [Link]
-
Mechanism of the Thermal Decomposition of Hexamminecobalt(III) Chloride. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Infrared data for salts containing the [Co(NH 3 ) 6 ] 3þ cation. ResearchGate. Retrieved from [Link]
-
Hexamminecobalt (III) Chloride as a Broad-Spectrum Antiviral Complex. ResearchGate. Retrieved from [Link]
-
Hexaaminecobalt trichloride. PubChem. Retrieved from [Link]
-
Solved This is a UV-vis spectrum of Hexamminecobalt (III). Chegg.com. Retrieved from [Link]
-
UV-Vis spectrum obtained for the hexaminocobalt chloride (III). ResearchGate. Retrieved from [Link]
Sources
- 1. Hexaamminecobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. usbio.net [usbio.net]
- 5. HEXAAMMINECOBALT(III) CHLORIDE | 10534-89-1 [chemicalbook.com]
- 6. Cobalt(III)_hexammine_chloride [chemeurope.com]
- 7. 10534-89-1 CAS MSDS (HEXAAMMINECOBALT(III) CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. akjournals.com [akjournals.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of hexaammine cobalt (iii) chloride | PDF [slideshare.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Solved This is a UV-vis spectrum of Hexamminecobalt (III) | Chegg.com [chegg.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.rasetass.org [journals.rasetass.org]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.no [fishersci.no]
- 19. bio.vu.nl [bio.vu.nl]
- 20. chemicalbook.com [chemicalbook.com]
- 21. cloudfront.zoro.com [cloudfront.zoro.com]
